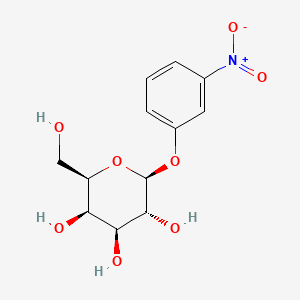
3-Nitrophenyl b-D-galactopyranoside
描述
3-Nitrophenyl b-D-galactopyranoside is a synthetic compound commonly used in biochemical assays. It is a colorimetric substrate for the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a yellow-colored product, 3-nitrophenol, which can be easily detected and measured. This compound is particularly useful in microbiology and molecular biology for detecting the presence and activity of beta-galactosidase in various organisms .
作用机制
Target of Action
The primary target of 3-Nitrophenyl β-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into glucose and galactose .
Mode of Action
3-Nitrophenyl β-D-galactopyranoside acts as a substrate for β-galactosidase . The compound is structurally similar to lactose, with orthonitrophenyl substituted for glucose . Upon hydrolysis by β-galactosidase, 3-Nitrophenyl β-D-galactopyranoside cleaves into two residues: galactose and o-nitrophenol .
Biochemical Pathways
The action of 3-Nitrophenyl β-D-galactopyranoside involves the lactose metabolic pathway . β-Galactosidase, the enzyme that interacts with this compound, breaks down lactose into glucose and galactose . This compound, being an analog of lactose, fits into this pathway by acting as a substrate for β-galactosidase .
Pharmacokinetics
The compound’s interaction with β-galactosidase and its subsequent hydrolysis into galactose and o-nitrophenol suggest that it is metabolized in environments where β-galactosidase is present .
Result of Action
The hydrolysis of 3-Nitrophenyl β-D-galactopyranoside by β-galactosidase results in the release of galactose and o-nitrophenol . The latter is a yellow compound, providing visual evidence of hydrolysis . This reaction is used to detect the presence and activity of β-galactosidase .
Action Environment
The action of 3-Nitrophenyl β-D-galactopyranoside is influenced by the presence of β-galactosidase, which is produced by certain bacteria . The enzyme’s activity can be induced in the presence of lactose . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of lactose and β-galactosidase-producing bacteria .
生化分析
Biochemical Properties
3-Nitrophenyl b-D-galactopyranoside plays a significant role in biochemical reactions as a chromogenic substrate for beta-galactosidase. Upon hydrolysis by beta-galactosidase, it releases 3-nitrophenol, which is yellow and can be quantitatively measured spectrophotometrically. This reaction is used to assess the presence and activity of beta-galactosidase in various samples. The interaction between this compound and beta-galactosidase is highly specific, making it an ideal substrate for enzyme assays .
Cellular Effects
This compound influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of 3-nitrophenol, which can be detected and measured. This process is used to study gene expression, as the presence of beta-galactosidase can be linked to the activity of specific promoters in genetic constructs . Additionally, the compound’s impact on cellular metabolism is minimal, as it is primarily used as a diagnostic tool rather than a metabolic substrate.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond between the galactose and 3-nitrophenyl groups, resulting in the release of 3-nitrophenol and galactose. This reaction is highly specific and occurs efficiently under physiological conditions. The binding of this compound to the active site of beta-galactosidase induces a conformational change in the enzyme, facilitating the hydrolysis reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time through the accumulation of 3-nitrophenol. The stability of this compound is generally high, and it does not degrade significantly under standard assay conditions. Long-term studies have shown that the compound remains effective in detecting beta-galactosidase activity over extended periods, making it a reliable substrate for continuous monitoring of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At higher doses, there may be adverse effects, including potential toxicity due to the accumulation of 3-nitrophenol. It is essential to optimize the dosage to balance sensitivity and safety in experimental settings .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of beta-galactosidase activity. The enzyme hydrolyzes the compound, releasing 3-nitrophenol and galactose. The galactose can then enter glycolysis or other metabolic pathways, while 3-nitrophenol is typically excreted or further metabolized . The interaction with beta-galactosidase is the key metabolic event for this compound.
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. It can easily penetrate cell membranes due to its small size and hydrophobic nature. Once inside the cell, it interacts with beta-galactosidase localized in various cellular compartments. The distribution of the compound is uniform, allowing for consistent detection of enzyme activity across different cell types .
Subcellular Localization
The subcellular localization of this compound is closely linked to the presence of beta-galactosidase. The compound is found in compartments where beta-galactosidase is active, such as the cytoplasm and lysosomes. The targeting signals and post-translational modifications of beta-galactosidase direct the enzyme, and consequently, the substrate, to specific cellular locations. This localization is crucial for accurate measurement of enzyme activity in different cellular contexts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl b-D-galactopyranoside typically involves the reaction of 3-nitrophenol with b-D-galactopyranosyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control to ensure its suitability for biochemical assays .
化学反应分析
Types of Reactions
3-Nitrophenyl b-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by the enzyme beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 3-nitrophenol and D-galactose .
Common Reagents and Conditions
Reagents: Beta-galactosidase enzyme, buffer solutions (e.g., phosphate buffer, pH 7.3)
Major Products
The major products of the hydrolysis reaction are 3-nitrophenol and D-galactose. 3-Nitrophenol is a yellow compound that can be detected spectrophotometrically at 405 nm .
科学研究应用
3-Nitrophenyl b-D-galactopyranoside has a wide range of applications in scientific research:
Microbiology: Used to detect and quantify beta-galactosidase activity in bacterial cultures.
Molecular Biology: Employed in reporter gene assays to study gene expression and regulation.
Biochemistry: Utilized in enzyme kinetics studies to determine the activity and specificity of beta-galactosidase.
相似化合物的比较
3-Nitrophenyl b-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:
4-Methylumbelliferyl b-D-galactopyranoside: Produces a fluorescent product upon hydrolysis, allowing for more sensitive detection.
2-Nitrophenyl b-D-galactopyranoside: Another chromogenic substrate that produces a yellow product, but with different spectral properties.
6-Bromo-2-naphthyl b-D-galactopyranoside: Produces a colored product with distinct spectral characteristics.
Compared to these compounds, this compound is unique in its specific absorption properties and ease of use in various assay formats. Its high solubility and stability make it a preferred choice for many biochemical applications .
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293757 | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-25-2 | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nitrophenyl beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrophenyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


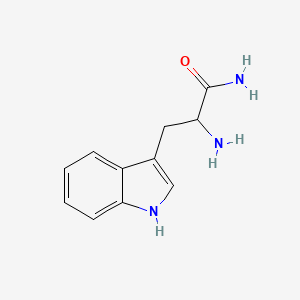
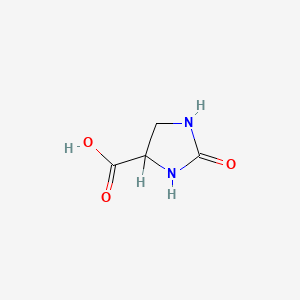
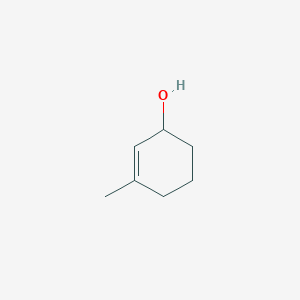

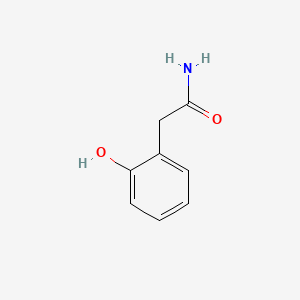

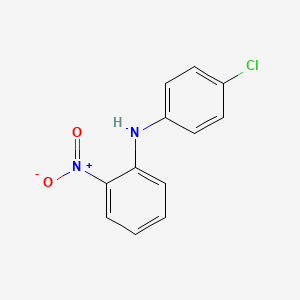
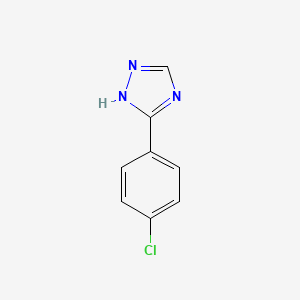
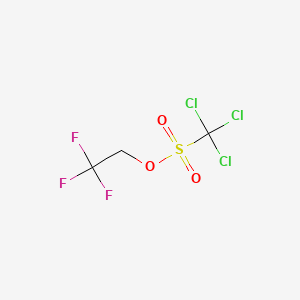
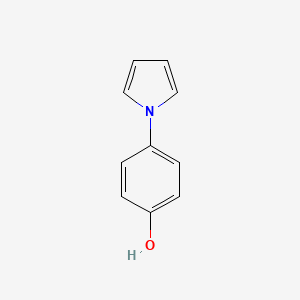


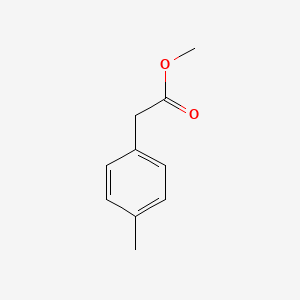
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)
